The compound SCH-202676 hydrobromide has emerged as a significant subject of study due to its unique interaction with G protein-coupled receptors (GPCRs), particularly the M1 muscarinic acetylcholine receptor (mAChR). GPCRs are a large family of cell surface receptors that play a pivotal role in various physiological processes, making them a key target for therapeutic intervention. Understanding the mechanism of action and potential applications of SCH-202676 hydrobromide is crucial for developing new therapeutic strategies in various fields.
The ability of SCH-202676 hydrobromide to modulate GPCRs can be harnessed in biomedical applications, particularly in the development of drug delivery systems. For instance, the controlled release of hydrophilic antibiotics from nanofibrous scaffolds is a promising approach for local delivery of drugs, potentially preventing post-surgical adhesions and infections1. Although SCH-202676 hydrobromide is not directly mentioned in this context, the principles of drug release and receptor modulation could be applied to similar systems.
Hydrotropes like sodium cumene sulfonate (SCS) have been shown to enhance the solubility of hydrophobic molecules in water, which is a significant challenge in drug formulation. The mechanism involves the self-aggregation of SCS molecules above a certain concentration, creating a micellar-like environment that encapsulates hydrophobic molecules23. While SCH-202676 hydrobromide is not a hydrotrope, understanding its solubility and interaction with hydrotropes could improve its formulation and efficacy.
Compounds like scopolamine hydrobromide have been used as antisialagogic agents in dentistry to reduce salivation6. Although SCH-202676 hydrobromide is not directly used for this purpose, its structural similarity to scopolamine suggests potential applications in reducing salivation and other secretory processes.
The inhibition of farnesyl protein transferase by compounds such as SCH 66336 has demonstrated antitumor activity in various human tumor xenograft models7. While SCH-202676 hydrobromide is not the same compound, its interaction with GPCRs could influence cell signaling pathways involved in tumor growth and progression, offering a potential avenue for cancer therapy.
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine; hydrobromide falls under the category of thiadiazole derivatives, which are known for their diverse biological activities including anticancer and antimicrobial properties. The hydrobromide form indicates that it is a salt formed with hydrobromic acid, enhancing its solubility and stability in various solvents.
The synthesis of N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine; hydrobromide typically involves several steps:
The molecular structure of N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine is characterized by:
The compound's molecular formula is typically represented as CHBrNS. Its molecular weight is approximately 372.27 g/mol. Structural elucidation can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine; hydrobromide can participate in various chemical reactions:
The mechanism of action for N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine; hydrobromide is not fully elucidated but may involve:
Melting points and solubility data should be determined experimentally for precise characterization.
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine; hydrobromide has several scientific applications:
The systematic IUPAC name for the compound is N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide, reflecting its hydrobromide salt form [2] [7]. The base compound (without the hydrobromide salt) is designated N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5(2H)-imine . This compound is extensively recognized in pharmacological research under several standardized synonyms:
Table 1: Standardized Synonyms of the Compound
Synonym | Source |
---|---|
SCH-202676 HBr | Evitachem [2] |
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide | PubChem [7] |
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5(2H)-imine | BLD Pharm |
The molecular formula of the hydrobromide salt is C₁₅H₁₄BrN₃S, with a molecular weight of 348.26 g/mol [2] [7]. The base compound (prior to salt formation) has the molecular formula C₁₅H₁₃N₃S and a molecular weight of 267.35 g/mol . Two CAS Registry Numbers are associated with this compound:
Table 2: Molecular Identity Specifications
Property | Base Compound | Hydrobromide Salt |
---|---|---|
Molecular Formula | C₁₅H₁₃N₃S | C₁₅H₁₄BrN₃S |
Molecular Weight (g/mol) | 267.35 | 348.26 |
CAS Registry Number | Not specified | 70375-43-8 / 265980-25-4 |
The compound’s structure is unambiguously defined using standardized chemical identifiers:
CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br
[2] [7] YJYGOWVFDGULLL-UHFFFAOYSA-N
[7] InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H
[2] The core structure contains a 1,2,4-thiadiazole ring substituted at positions 2 and 3 with phenyl groups, while a methylimino group (N=CH₃
) is attached at position 5 [2] . The presence of the imine bond (C=N
) introduces potential for geometric isomerism (E/Z isomerism). Experimental evidence confirms the Z-configuration (syn-orientation) of the imine group relative to the thiadiazole ring’s sulfur atom, which is critical for its biological activity [2] [7].
While single-crystal X-ray diffraction data for this specific compound is not publicly available in the analyzed sources, related 1,2,4-thiadiazole derivatives exhibit planar or near-planar conformations in the solid state due to π-conjugation across the heterocyclic core and phenyl substituents [6] [9]. Key experimental physical properties inform its conformational stability:
Computational modeling suggests that the Z-isomer adopts a conformation where the N-methyl group is oriented syn to the thiadiazole sulfur, minimizing steric clash with the N3-phenyl ring. This orientation facilitates optimal interaction with biological targets like GPCRs [2] [9]. The dihedral angles between the thiadiazole ring and the two phenyl groups are theorized to be <30°, maintaining partial π-orbital overlap [9].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0